molecular formula C8H9ClO2S B237596 3-Acetyloxy-4-phenyl-2-azetidinone CAS No. 133066-59-8

3-Acetyloxy-4-phenyl-2-azetidinone

Cat. No. B237596
CAS RN: 133066-59-8
M. Wt: 205.21 g/mol
InChI Key: YTBSMLRVFPHDOB-UHFFFAOYSA-N
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Description

3-Acetyloxy-4-phenyl-2-azetidinone is a chemical compound with the molecular formula C11H11NO3 . It is a key chiral intermediate used in the semi-synthesis of paclitaxel (taxol), an anti-cancer compound .


Synthesis Analysis

The synthesis of 3-Acetyloxy-4-phenyl-2-azetidinone involves the reaction of a Schiff base with chlorobactyl chloride, which yields the corresponding azetidinone .


Molecular Structure Analysis

The molecular structure of 3-Acetyloxy-4-phenyl-2-azetidinone consists of a four-membered azetidinone ring with an acetyloxy group at the 3-position and a phenyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving 3-Acetyloxy-4-phenyl-2-azetidinone include the stereoselective enzymic hydrolysis of cis-3-(acetyloxy)-4-phenyl-2-azetidinone to the corresponding (S)-(-)-alcohol .

Scientific Research Applications

Crystal Packing and Molecular Recognition in β-Lactams

3-Acetyloxy-4-phenyl-2-azetidinone plays a role in the study of molecular recognition in β-lactams. Research has shown that variations in crystal packing, influenced by hydrogen bonding and hydrophobic interactions, are key in understanding molecular recognition within these compounds (Basak et al., 2004).

Antimicrobial Properties

This compound has been utilized in the synthesis of azetidinone-based derivatives with notable antimicrobial properties. Studies have found these derivatives to be effective against bacteria like Escherichia coli and Bacillus subtilis, offering potential applications in antibacterial treatments (Baruah et al., 2018).

Synthesis of Carbapenem Precursors

The compound is used in the novel synthesis of acetoxyazetidinone, a precursor for carbapenem antibiotics. This synthesis involves specific oxidation processes and has implications for the development of new antibiotics (Laurent et al., 2004).

Anti-Tubercular Agents

Research on azetidinone derivatives, including 3-Acetyloxy-4-phenyl-2-azetidinone, has explored their potential as anti-tubercular agents. This includes the design and development of novel compounds with promising activity against Mycobacterium tuberculosis (Thomas et al., 2014).

Cytotoxic Activity and Anticancer Applications

Some studies have synthesized trisubstituted azetidinone derivatives, including those based on 3-Acetyloxy-4-phenyl-2-azetidinone, to evaluate their cytotoxic activity. These compounds have shown anticancer effects in vitro, indicating potential applications in cancer treatment (Veinberg et al., 2003).

Synthesis of Cholesterol Absorption Inhibitors

The compound has been used in the synthesis of azetidinone derivatives as potential cholesterol absorption inhibitors, highlighting its versatility in the development of treatments for cardiovascular diseases (Rosenblum et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, 4-Acetoxy-2-azetidinone, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation and allergy or asthma symptoms if inhaled .

properties

IUPAC Name

(2-oxo-4-phenylazetidin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSMLRVFPHDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyloxy-4-phenyl-2-azetidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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